molecular formula C16H18FN3O5S B2363679 2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034579-80-9

2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No.: B2363679
CAS No.: 2034579-80-9
M. Wt: 383.39
InChI Key: NHZHAFXXIZFUSX-UHFFFAOYSA-N
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Description

The compound “2-((1-((5-Fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a sulfonyl group attached to a fluorinated methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazine and pyrrolidine rings would provide a rigid, cyclic structure, while the sulfonyl and methoxyphenyl groups would add additional complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of multiple rings and functional groups could affect its solubility, stability, and reactivity .

Scientific Research Applications

Pharmacological Properties and Effects

  • Synthesis and Pharmacological Effects : A study synthesized various pyrrolidine derivatives and tested them for antiarrhythmic and antihypertensive activities. The research suggested that their pharmacological effects might be related to alpha-adrenolytic properties, crucial for treating arrhythmia and hypertension (Malawska et al., 2002).

  • Antineoplastic Potential : Investigations into the structural and molecular conformation of similar compounds revealed their potential as antineoplastic agents. X-ray analysis and molecular orbital methods were used to study these compounds, offering insights into their potential application in cancer treatment (Banerjee et al., 2002).

  • Herbicide Degradation : Studies focused on the degradation of similar sulfonylurea herbicides in soil, providing vital information on environmental impact and breakdown processes. This research is significant for understanding the environmental behavior of these compounds (Kim et al., 2003).

  • Anticancer and Kinase Inhibition : Modifications of pyridine derivatives have shown significant anticancer effects and reduced toxicity. This has implications for the development of new cancer therapies, particularly in targeting specific kinases (Wang et al., 2015).

  • Antibacterial Activity : Research into novel pyrrolidin-3-cyanopyridine derivatives indicated their potential as potent antibacterial agents. These findings are essential for developing new antimicrobial drugs (Bogdanowicz et al., 2013).

  • Inhibitory Activities in Apoptosis : Studies have examined the influence of substituents on the pyrrolidine ring of certain isatin derivatives for inhibiting caspases, which are critical in apoptosis. This research contributes to understanding and potentially treating diseases involving programmed cell death (Limpachayaporn et al., 2013).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. It’s possible that it could interact with biological systems through the pyrazine and pyrrolidine rings, or through the sulfonyl and methoxyphenyl groups .

Properties

IUPAC Name

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-3-methoxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O5S/c1-23-13-4-3-11(17)9-14(13)26(21,22)20-8-5-12(10-20)25-16-15(24-2)18-6-7-19-16/h3-4,6-7,9,12H,5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZHAFXXIZFUSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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